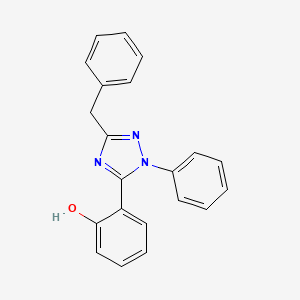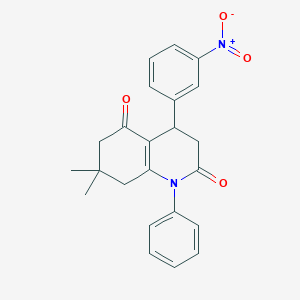![molecular formula C23H19N3O2 B4922121 N-(3-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B4922121.png)
N-(3-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}phenyl)acetamide, commonly known as MPAPA, is a synthetic compound that has gained attention in the scientific community for its potential as a therapeutic agent. MPAPA belongs to the class of phthalazinone derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
The exact mechanism of action of MPAPA is not fully understood. However, it has been suggested that MPAPA may exert its pharmacological effects through the inhibition of oxidative stress and inflammation. MPAPA has also been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
MPAPA has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. MPAPA has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, MPAPA has been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One advantage of using MPAPA in lab experiments is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for the treatment of neurological diseases. MPAPA also has low toxicity and is well-tolerated in animal models. However, one limitation of using MPAPA in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of MPAPA. One potential direction is the development of MPAPA-based drug delivery systems for the treatment of neurological diseases. Another direction is the investigation of MPAPA's potential as a therapeutic agent for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of MPAPA and its potential applications in scientific research.
合成方法
The synthesis of MPAPA involves the reaction of 4-methylphenylhydrazine with phthalic anhydride to form 4-(4-methylphenyl)-1-phthalazinone. This intermediate is then reacted with 3-hydroxyacetophenone to form MPAPA. The synthesis of MPAPA has been optimized to increase yields and purity for use in scientific research.
科学研究应用
MPAPA has been studied for its potential use in various scientific research applications. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. MPAPA has also been studied for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier.
属性
IUPAC Name |
N-[3-[4-(4-methylphenyl)phthalazin-1-yl]oxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-15-10-12-17(13-11-15)22-20-8-3-4-9-21(20)23(26-25-22)28-19-7-5-6-18(14-19)24-16(2)27/h3-14H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHLTTAKNCOQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=CC(=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N-(4-hydroxybenzyl)acetamide](/img/structure/B4922043.png)
![N-isopropyl-1-[(2E)-3-phenyl-2-propen-1-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4922046.png)


![N-{4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)amino]phenyl}acetamide](/img/structure/B4922064.png)
![3-methyl-1-[2-(3-nitrophenyl)-2-oxoethyl]-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B4922069.png)

![N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B4922079.png)
![ethyl 1-(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinolin-2-yl)-3-piperidinecarboxylate](/img/structure/B4922084.png)

![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4922107.png)
![N-(4-bromophenyl)-2-[(4-bromophenyl)amino]-4-[(4-bromophenyl)imino]-3-chloro-2-butenamide](/img/structure/B4922126.png)
![2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B4922142.png)
